molecular formula C9H10BN3O2 B2429649 4-[(1,2,4-Triazol-1-yl)methyl]phenylboronic Acid CAS No. 1333344-76-5

4-[(1,2,4-Triazol-1-yl)methyl]phenylboronic Acid

Cat. No.: B2429649
CAS No.: 1333344-76-5
M. Wt: 203.01
InChI Key: NFYSBAQKJZLSRL-UHFFFAOYSA-N
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Description

4-[(1,2,4-Triazol-1-yl)methyl]phenylboronic Acid is an organoboron compound that features a phenyl ring substituted with a triazole moiety and a boronic acid group.

Biochemical Analysis

Biochemical Properties

In biochemical reactions, 4-[(1,2,4-Triazol-1-yl)methyl]phenylboronic Acid has shown potent inhibitory activities against certain cancer cell lines, such as MCF-7 and HCT-116 This suggests that it interacts with specific enzymes, proteins, and other biomolecules within these cells

Cellular Effects

The effects of this compound on cells are primarily observed in its ability to inhibit cell proliferation. For instance, it has been shown to inhibit the proliferation of MCF-7 cancer cells by inducing apoptosis . This suggests that it influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(1,2,4-Triazol-1-yl)methyl]phenylboronic Acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst . The general reaction conditions include:

    Reagents: Aryl halide, boronic acid, palladium catalyst, base (e.g., potassium carbonate)

    Solvent: Aqueous or organic solvent (e.g., ethanol, toluene)

    Temperature: Typically between 50-100°C

    Time: Several hours to complete the reaction

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-[(1,2,4-Triazol-1-yl)methyl]phenylboronic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

[4-(1,2,4-triazol-1-ylmethyl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BN3O2/c14-10(15)9-3-1-8(2-4-9)5-13-7-11-6-12-13/h1-4,6-7,14-15H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFYSBAQKJZLSRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CN2C=NC=N2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1333344-76-5
Record name {4-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}boronic acid
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